molecular formula C17H19N3O3S2 B2591707 N-allyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941938-05-2

N-allyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2591707
CAS RN: 941938-05-2
M. Wt: 377.48
InChI Key: AQARCTDIBBAYOH-UHFFFAOYSA-N
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Description

N-allyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a bioactive compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of two oxothiazolidin-2-ylidene acetamides, related to the compound , were analyzed to understand their molecular configuration and interactions. The study revealed insights into the molecular arrangement and the potential implications of these structures in various fields, such as material science and drug design (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Anticancer Properties

A particular focus has been placed on the anticancer properties of various thiazole and thiadiazole derivatives. For instance, a study synthesized and tested a hybrid molecule combining pyrazoline, 1,3,4-thiadiazole, and dichloroacetic acid moieties for its anticancer properties, highlighting the pharmacophore hybridization approach in drug design (Yushyn, Holota, & Lesyk, 2022).

Antifibrotic and Antioxidant Activities

The synthesis of amino(imino)thiazolidinone derivatives and their antifibrotic and anticancer activities have been extensively studied. Notably, certain derivatives exhibited high antifibrotic activity levels, comparable to known medications like Pirfenidone, without scavenging superoxide radicals (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016). In another research, novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and showed significant antioxidant and anti-inflammatory activities, pointing towards their potential therapeutic applications (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of thiazole derivatives. For example, novel thiazoles were synthesized and demonstrated significant anti-bacterial and anti-fungal activities, offering insights into their potential as antimicrobial agents (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).

Synthesis and Characterization

The synthesis and characterization of thiazole and thiadiazole derivatives have been pivotal in understanding their properties and potential applications. Studies focus on synthesizing these compounds and evaluating their various activities, such as antimicrobial, hemolytic, and cyclooxygenase inhibitory activities, to uncover their potential in therapeutic and industrial applications (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-3-8-18-15(21)9-13-10-24-17(20-13)25-11-16(22)19-12-4-6-14(23-2)7-5-12/h3-7,10H,1,8-9,11H2,2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQARCTDIBBAYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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